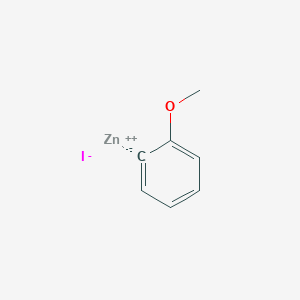

2-Methoxyphenylzinc iodide 0.5M

Description

Significance of Organozinc Reagents in Contemporary Organic Synthesis

First synthesized by Edward Frankland in 1848, organozinc compounds were among the earliest organometallics to be prepared. wikipedia.org While they are less reactive than their organolithium and Grignard counterparts, this moderate reactivity is often a key advantage, allowing for greater functional group tolerance. wikipedia.orgsigmaaldrich.com This means they can be used in the presence of sensitive functional groups like esters, nitriles, and ketones without unwanted side reactions. sigmaaldrich.com

The utility of organozinc reagents spans a wide array of transformations, most notably in carbon-carbon bond formation. slideshare.net They are key players in powerful reactions such as the Negishi coupling, Reformatsky reaction, and Simmons-Smith reaction. slideshare.net The development of highly reactive "Rieke" zinc has further expanded their accessibility and application by enabling the direct reaction of zinc metal with organic halides. sigmaaldrich.com

Overview of Arylzinc Halides as Synthetic Intermediates

Arylzinc halides, a subclass of organozinc reagents with the general structure Ar-Zn-X (where Ar is an aryl group and X is a halogen), are pivotal intermediates in organic synthesis. nih.gov They serve as effective nucleophiles in cross-coupling reactions, enabling the formation of biaryl structures and other complex aromatic systems. organic-chemistry.org

The synthesis of arylzinc compounds can be achieved through several methods, including the direct insertion of zinc into aryl halides and transmetalation from other organometallic species. slideshare.net Recent advancements have introduced electrochemical methods using a sacrificial zinc anode and cobalt catalysis, providing an efficient route to these valuable reagents. organic-chemistry.orgnih.gov

Specific Focus on 2-Methoxyphenylzinc Iodide (0.5M) in Organic Transformations

2-Methoxyphenylzinc iodide, typically supplied as a 0.5M solution in tetrahydrofuran (B95107) (THF), is a specific arylzinc halide that has demonstrated significant utility in a variety of organic transformations. sigmaaldrich.combiocompare.com The presence of the methoxy (B1213986) group at the ortho position influences the reagent's reactivity and can play a role in directing certain reactions.

This reagent is particularly noted for its application in cross-coupling reactions to form new carbon-carbon bonds. psu.edu For instance, it is employed in the synthesis of aryl ketones through reactions with aroyl chlorides. sigmaaldrich.combiocompare.com Furthermore, it serves as a precursor in the synthesis of sulfones when reacted with a DABSO reagent and alkyl halides. sigmaaldrich.combiocompare.com The defined concentration of the 0.5M solution provides a convenient and quantifiable source of the active organozinc species for synthetic chemists. sigmaaldrich.com

Table 1: Properties of 2-Methoxyphenylzinc Iodide

| Property | Value |

| Linear Formula | CH3OC6H4ZnI sigmaaldrich.com |

| CAS Number | 282727-20-2 sigmaaldrich.com |

| Molecular Weight | 299.42 sigmaaldrich.combiocompare.com |

| Concentration | 0.5 M in THF sigmaaldrich.com |

| Density | 0.996 g/mL at 25 °C sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern organic synthesis and a prime example of the utility of reagents like 2-methoxyphenylzinc iodide. wikipedia.orgwikipedia.org This reaction is highly valued for its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp) and its tolerance for a wide range of functional groups. wikipedia.org

Research has demonstrated the successful application of arylzinc reagents in Negishi couplings for the synthesis of complex molecules, including natural products. wikipedia.org The choice of catalyst and ligands is crucial for the success of these reactions, with palladium complexes often showing high yields and broad functional group compatibility. wikipedia.orgresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H7IOZn |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

zinc;methoxybenzene;iodide |

InChI |

InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

HVSQRTYLTSSOIV-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC=[C-]1.[Zn+2].[I-] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of 2 Methoxyphenylzinc Iodide 0.5m

Direct Oxidative Addition of Zinc to Aryl Halides

The direct reaction of an aryl halide with metallic zinc represents the most straightforward approach to 2-Methoxyphenylzinc iodide. This method involves the oxidative addition of zinc into the carbon-iodine bond of 2-iodoanisole (B129775). The efficiency of this reaction is highly dependent on the reactivity of the zinc metal and the reaction conditions.

Role of Activated Zinc (e.g., Rieke Zinc)

Standard zinc dust often exhibits low reactivity due to a passivating oxide layer on its surface. To overcome this, highly reactive forms of zinc, such as Rieke zinc, are employed. Rieke zinc is prepared by the reduction of a zinc salt, typically ZnCl₂, with a potent reducing agent like lithium naphthalenide. This process yields a fine, black powder of zinc with a high surface area and devoid of an oxide layer, rendering it significantly more reactive. The use of Rieke zinc allows for the direct insertion into aryl iodides like 2-iodoanisole under milder conditions than those required for unactivated zinc.

The enhanced reactivity of Rieke zinc is not solely attributed to its physical properties. The byproducts of its preparation, particularly salts like lithium chloride when lithium is the reductant, can also play a crucial role in the subsequent organozinc formation.

| Activation Method | Precursor | Reagents | Solvent | Typical Conditions |

| Rieke Zinc | 2-Iodoanisole | Rieke Zinc | THF | Room Temperature |

| LiCl Activation | 2-Iodoanisole | Zinc dust, LiCl | THF | Room Temperature to 40 °C |

Microwave-Assisted Preparations

Microwave irradiation has emerged as a valuable technique for accelerating organic reactions. nih.govresearchgate.netorganic-chemistry.org In the context of organometallic synthesis, microwave heating can significantly reduce reaction times for the preparation of organozinc reagents. nih.gov The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the oxidative addition of zinc to aryl halides more efficiently than conventional heating. While specific protocols for the microwave-assisted synthesis of 2-Methoxyphenylzinc iodide are not extensively detailed in the literature, the general principles suggest that a mixture of 2-iodoanisole and activated zinc in a suitable solvent could be subjected to microwave irradiation for a short period to achieve a high conversion to the desired organozinc reagent. This method holds the potential for a more rapid and energy-efficient synthesis.

Transmetalation Routes from Organomagnesium Reagents

An alternative and often more reliable method for the preparation of 2-Methoxyphenylzinc iodide is through transmetalation. This two-step process involves the initial formation of a more reactive organometallic species, typically a Grignard reagent, followed by its reaction with a zinc halide.

Optimization of Transmetalation Conditions

The first step in this route is the preparation of 2-methoxyphenylmagnesium bromide from the reaction of 2-bromoanisole (B166433) with magnesium turnings in an ethereal solvent like THF. orgsyn.org The resulting Grignard reagent is then treated with a zinc halide, most commonly zinc iodide (ZnI₂), to yield 2-Methoxyphenylzinc iodide and magnesium bromide iodide as a byproduct.

The optimization of this process involves ensuring the complete formation of the Grignard reagent before the addition of the zinc salt. The temperature of the transmetalation step is also a critical parameter; it is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity of the reaction and prevent side reactions. The stoichiometry of the reagents is also important, with a slight excess of the Grignard reagent sometimes used to ensure complete conversion of the zinc salt.

| Step | Precursor | Reagents | Solvent | Typical Conditions |

| Grignard Formation | 2-Bromoanisole | Magnesium turnings | THF | Reflux |

| Transmetalation | 2-Methoxyphenylmagnesium bromide | Zinc Iodide (ZnI₂) | THF | 0 °C to Room Temperature |

Comparison of Reliability: Transmetalation versus Direct Insertion

Both direct insertion and transmetalation routes offer viable pathways to 2-Methoxyphenylzinc iodide. However, they differ in terms of reliability and functional group compatibility.

The direct insertion method is more atom-economical as it involves a single step from the aryl halide. However, its success is highly dependent on the quality and activation of the zinc metal. Inconsistent batches of zinc or incomplete activation can lead to variable yields and reaction times. The presence of certain functional groups on the aryl halide can also interfere with the direct insertion process.

The transmetalation route , on the other hand, is generally considered more reliable and reproducible. The formation of Grignard reagents is a well-established and robust reaction. The subsequent transmetalation with a zinc halide is typically a clean and high-yielding process. A significant advantage of this method is the broader functional group tolerance. Since the highly reactive Grignard reagent is converted to the less reactive organozinc species, functional groups that might be incompatible with Grignard reagents can be tolerated in the final organozinc product. For complex substrates, this two-step approach often provides a more dependable route to the desired organozinc reagent.

| Method | Advantages | Disadvantages |

| Direct Insertion | More atom-economical (one step) | Highly dependent on zinc activation, potentially lower reliability |

| Transmetalation | More reliable and reproducible, broader functional group tolerance | Two-step process, less atom-economical |

Solution Formulation and Concentration (0.5M in Tetrahydrofuran)

The compound 2-methoxyphenylzinc iodide is commonly supplied and utilized as a 0.5 M solution in tetrahydrofuran (B95107) (THF). sigmaaldrich.com This specific concentration and solvent choice are dictated by the reagent's solubility and the requirements of the chemical transformations it participates in, such as Negishi coupling and other cross-coupling reactions. sigmaaldrich.com The linear formula for this organozinc halide is CH₃OC₆H₄ZnI. sigmaaldrich.com

The preparation of such organozinc reagents often involves the direct insertion of zinc into aryl iodides, a process that can be facilitated by the use of activating agents like lithium chloride in THF. nih.gov This method has made these reagents more accessible by allowing for their synthesis at lower temperatures and avoiding the need for high-boiling polar aprotic cosolvents. nih.gov

Stability and Handling Considerations for Solution-Based Reagents

The stability and handling of 2-methoxyphenylzinc iodide solution are paramount for its successful application in synthesis. Like many organometallic reagents, it is sensitive to environmental factors.

Stability:

Organozinc reagents of the type RZnX (where R is an alkyl or aryl group and X is a halide) exhibit varying degrees of stability that are influenced by their preparative route. sigmaaldrich.com The 2-methoxyphenylzinc iodide solution is typically stored at temperatures between 2-8°C to maintain its integrity. sigmaaldrich.comsigmaaldrich.com

The solvent, THF, can react with oxygen, particularly on contact with air, to form peroxides. ymaws.com While this process can be inhibited by stabilizers, it is a crucial consideration for the long-term storage of THF-based solutions. ymaws.com The formation of peroxides is accelerated by light. ymaws.com For the organozinc reagent itself, exposure to air and moisture can lead to decomposition. Many organozinc reagents are pyrophoric, meaning they can ignite spontaneously in air. sigmaaldrich.com

Handling:

Due to their sensitivity, organozinc reagents like 2-methoxyphenylzinc iodide require careful handling techniques to prevent decomposition and ensure safety. Specialized packaging, such as Sure/Seal™ bottles, is often used to prolong the lifetime of these reagents by minimizing exposure to the atmosphere. sigmaaldrich.com

When handling the solution, it is crucial to work under an inert atmosphere, such as argon or nitrogen, to exclude air and moisture. All equipment and glassware should be thoroughly dried before use. The flash point of the 0.5M THF solution is -17 °C (closed cup), indicating that it is a highly flammable liquid. sigmaaldrich.com Therefore, all operations should be conducted in a well-ventilated area, away from ignition sources, and appropriate personal protective equipment should be worn. ymaws.com

The following table summarizes key handling and stability information for the 0.5M solution of 2-methoxyphenylzinc iodide in THF:

| Property | Value/Consideration | Source(s) |

| Concentration | 0.5 M in Tetrahydrofuran (THF) | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

| Linear Formula | CH₃OC₆H₄ZnI | sigmaaldrich.com |

| Density | 0.996 g/mL at 25 °C | sigmaaldrich.com |

| Flash Point | -17 °C (closed cup) | sigmaaldrich.com |

| Key Hazards | Flammable liquid, potential for peroxide formation in THF, sensitivity to air and moisture | sigmaaldrich.comsigmaaldrich.comymaws.com |

| Handling | Use under an inert atmosphere (argon or nitrogen), use dry glassware and syringes, store in appropriate sealed containers (e.g., Sure/Seal™ bottles) | sigmaaldrich.com |

Reactivity and Reaction Pathways of 2 Methoxyphenylzinc Iodide 0.5m

Fundamental Reactivity as a Nucleophile in Organic Synthesis

2-Methoxyphenylzinc iodide is an organozinc reagent that serves as a potent nucleophile in organic synthesis. The carbon-zinc bond is polarized, with a partial negative charge on the carbon atom of the 2-methoxyphenyl group, making it a source of a carbanion equivalent. This inherent nucleophilicity allows it to attack a wide range of electrophilic centers, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The reactivity of the nucleophile is influenced by several factors. The nature of the solvent can play a significant role; for instance, polar aprotic solvents can enhance nucleophilicity compared to protic solvents which might solvate and deactivate the nucleophile. libretexts.org The protonation state is also crucial; a negatively charged species like the aryl group in the organozinc compound is significantly more nucleophilic than its neutral counterpart. libretexts.org In the context of SN2 reactions, the rate is dependent on the concentration of both the nucleophile and the electrophile. libretexts.orgmasterorganicchemistry.com The iodide counter-ion in 2-methoxyphenylzinc iodide is itself a good nucleophile and an excellent leaving group, a property that is relevant in certain reaction mechanisms. nih.gov

The 2-methoxy group on the phenyl ring also influences the reactivity. As an electron-donating group, it can increase the electron density on the aromatic ring, potentially enhancing its nucleophilicity compared to unsubstituted phenylzinc halides. However, its ortho position can also introduce steric hindrance, which may affect the rate and feasibility of its reaction with sterically demanding electrophiles. masterorganicchemistry.com

**3.2. Carbon-Carbon Bond Formation

The primary application of 2-methoxyphenylzinc iodide is in the formation of carbon-carbon bonds, a cornerstone of synthetic organic chemistry. Its nucleophilic character is harnessed in various cross-coupling reactions to construct complex molecular architectures.

Cross-coupling reactions utilizing organometallic reagents have become indispensable tools for C-C bond formation. rsc.org 2-Methoxyphenylzinc iodide is an effective coupling partner in several such transformations, particularly those catalyzed by transition metals like palladium and nickel. wikipedia.org

The Negishi cross-coupling is a highly versatile and widely used reaction that couples organozinc compounds with organic halides or triflates, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for forming C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp³)–C(sp³) bonds. wikipedia.orgnih.gov For 2-methoxyphenylzinc iodide, the Negishi reaction provides a direct route to unsymmetrical biaryls and other substituted aromatic compounds.

The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the low-valent metal catalyst (Pd(0) or Ni(0)), transmetalation of the 2-methoxyphenyl group from zinc to the metal center, and reductive elimination to yield the final coupled product and regenerate the catalyst.

Table 1: Key Features of Negishi Cross-Coupling

| Feature | Description |

| Organometallic Reagent | Organozinc compounds (e.g., 2-Methoxyphenylzinc iodide) |

| Electrophile | Aryl, vinyl, alkyl, benzyl, or allyl halides (I, Br, Cl) and triflates. wikipedia.orgnih.gov |

| Catalyst | Typically Palladium(0) or Nickel(0) complexes. wikipedia.orgorganic-chemistry.org |

| Ligands | Phosphine (B1218219) ligands such as Triphenylphosphine, dppe, BINAP, and more modern bulky electron-rich ligands like PCyp₃ and CPhos are often employed to improve efficiency and scope. wikipedia.orgnih.govorganic-chemistry.org |

| Key Advantage | High functional group tolerance and reactivity compared to some other organometallic reagents. wikipedia.org |

Research has demonstrated the coupling of various aryl zinc reagents with a range of electrophiles, including sterically demanding partners, showcasing the broad applicability of this method. organic-chemistry.orgnih.gov

Beyond the classic Negishi coupling with aryl and vinyl halides, 2-methoxyphenylzinc iodide can participate in palladium-catalyzed cross-coupling reactions with a diverse array of electrophiles. The development of specialized ligands and catalyst systems has significantly expanded the scope of these reactions over the past decades. rsc.orgpitt.edu

Notable examples include couplings with:

Unactivated Alkyl Halides: While challenging due to slow oxidative addition and potential for β-hydride elimination, methods have been developed for the cross-coupling of organozinc reagents with primary alkyl iodides, bromides, chlorides, and even tosylates. nih.govorganic-chemistry.org Catalyst systems often employ palladium sources like Pd₂(dba)₃ with sterically hindered trialkylphosphine ligands. organic-chemistry.org

Silyl (B83357) Electrophiles: A "silyl-Negishi" reaction has been reported, allowing for the coupling of organozinc halides with silyl halides (e.g., R₃Si-I). nih.govnih.gov This provides a direct pathway to arylsilanes. The success of this transformation relies on ligands that can promote the desired reductive elimination over competing pathways. nih.govbohrium.com

Other Electrophiles: The versatility of palladium catalysis allows for coupling with various other partners, although these are less common for organozinc reagents compared to aryl and alkyl halides.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling with 2-Methoxyphenylzinc Iodide

| Electrophile Type | Example Electrophile | Catalyst System (Typical) | Product Type |

| Aryl Iodide | 4-Iodoanisole | Pd(PPh₃)₄ | 2,4'-Dimethoxybiphenyl |

| Vinyl Bromide | 1-Bromostyrene | Pd₂(dba)₃ / Buchwald Ligand | 1-(2-Methoxyphenyl)-2-phenylethene |

| Alkyl Iodide | 1-Iodobutane | Pd₂(dba)₃ / PCyp₃ | 1-Butyl-2-methoxybenzene |

| Silyl Iodide | Trimethylsilyl Iodide | Pd(0) / DrewPhos | (2-Methoxyphenyl)trimethylsilane |

Nickel catalysts serve as a more earth-abundant and often more cost-effective alternative to palladium for cross-coupling reactions. wikipedia.org Nickel complexes can catalyze the coupling of aryl zinc reagents like 2-methoxyphenylzinc iodide with various electrophiles, including aryl halides (chlorides, bromides, iodides). wikipedia.orgorganic-chemistry.orgrsc.org

Nickel-catalyzed reactions can be particularly effective for coupling with less reactive electrophiles, such as aryl chlorides. organic-chemistry.org The catalytic systems may involve Ni(0) species, often generated in situ from Ni(II) precursors like NiCl₂ or Ni(acac)₂ in the presence of a reducing agent and ligands. wikipedia.orgnih.gov N-Heterocyclic carbenes (NHCs) and phosphines are common ligands that promote these transformations. organic-chemistry.org Recent advancements have also explored photoredox-mediated nickel catalysis for certain cross-couplings, expanding the reaction scope and functional group tolerance. nih.gov

Organozinc reagents readily react with acid chlorides and aroyl chlorides in a nucleophilic acyl substitution reaction to form ketones. This is a highly efficient and direct method for synthesizing aryl ketones. When 2-methoxyphenylzinc iodide is treated with an acid chloride (R-COCl) or an aroyl chloride (Ar-COCl), the nucleophilic 2-methoxyphenyl group attacks the electrophilic carbonyl carbon. libretexts.org

The reaction proceeds via a nucleophilic addition-elimination mechanism. The initial attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the corresponding ketone. libretexts.org This reaction is generally fast and high-yielding. In some cases, iodide from the organozinc reagent can activate the acid chloride by forming a more reactive acyl iodide intermediate in situ. organic-chemistry.org

Table 3: Ketone Synthesis via Reaction with Acyl Chlorides

| Acyl Chloride | Product |

| Acetyl Chloride | 1-(2-Methoxyphenyl)ethan-1-one |

| Benzoyl Chloride | (2-Methoxyphenyl)(phenyl)methanone |

| Cyclohexanecarbonyl chloride | (Cyclohexyl)(2-methoxyphenyl)methanone |

This reaction provides a powerful tool for extending the carbon framework and introducing a ketone functionality, which can serve as a handle for further synthetic transformations. researchgate.netresearchgate.net

Carbon-Carbon Bond Formation

Cross-Coupling Reactions

Coupling with Aryl, Heteroaryl, and Alkyl Halides

The Negishi cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and 2-methoxyphenylzinc iodide serves as an effective nucleophilic partner in these transformations. wikipedia.orgchem-station.com This reaction typically employs a palladium or nickel catalyst to couple the organozinc reagent with a variety of organic halides. wikipedia.org

The general scheme for the Negishi coupling involves the reaction of an organozinc compound (R'-ZnX') with an organic halide (R-X) in the presence of a palladium or nickel catalyst to yield the cross-coupled product (R-R'). wikipedia.org For 2-methoxyphenylzinc iodide, this provides a direct method for the introduction of the 2-methoxyphenyl group onto various scaffolds.

Coupling with Aryl and Heteroaryl Halides:

2-Methoxyphenylzinc iodide readily participates in Negishi coupling reactions with a range of aryl and heteroaryl halides. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. Palladium complexes with bulky phosphine ligands are often employed to facilitate the reaction. nih.gov The reaction generally tolerates a variety of functional groups on both the organozinc reagent and the halide partner. chem-station.comnih.gov For instance, electron-rich and electron-deficient aryl halides, as well as various heterocyclic halides, have been successfully coupled with arylzinc reagents. mdpi.comrsc.org

A study on the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides highlights the effectiveness of palladium catalysts with specific biaryldialkylphosphine ligands, such as CPhos, in promoting the desired cross-coupling while minimizing side reactions like β-hydride elimination. nih.gov While this study focuses on alkylzinc reagents, the principles of catalyst selection are often transferable to arylzinc reagents like 2-methoxyphenylzinc iodide.

Interactive Data Table: Negishi Coupling of Arylzinc Reagents with Aryl/Heteroaryl Halides

| Arylzinc Reagent | Aryl/Heteroaryl Halide | Catalyst System | Product | Yield (%) | Reference |

| 4-Methoxyphenylzinc iodide | Cinnamoyl chloride | PdCl₂(PPh₃)₂ | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 19-46 | mdpi.com |

| Thiophen-2-ylzinc iodide | Cinnamoyl chloride | Not specified | (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | 80 | mdpi.com |

| Isopropylzinc bromide | 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-Isopropylbenzonitrile | >95 | nih.gov |

| Isopropylzinc bromide | 2-Bromoanisole (B166433) | Pd(OAc)₂ / CPhos | 1-Isopropyl-2-methoxybenzene | >95 | nih.gov |

Coupling with Alkyl Halides:

The coupling of arylzinc reagents with alkyl halides presents a greater challenge due to slower oxidative addition and the potential for β-hydride elimination in the alkyl halide. wikipedia.org However, the use of nickel catalysts or palladium catalysts with specific ligands has enabled these transformations. wikipedia.orgmdpi.com Research has shown that nickel-catalyzed processes can effectively couple secondary alkylzinc halides with aryl iodides, overcoming issues of isomerization and β-hydride elimination. mdpi.com Similarly, palladium-catalyzed methods have been developed for the coupling of unactivated primary alkyl halides with a range of organozinc reagents. wikipedia.org These advancements suggest the feasibility of coupling 2-methoxyphenylzinc iodide with various alkyl halides under optimized conditions.

Coupling with Substituted and Non-Substituted Allyl Halides

The palladium-catalyzed cross-coupling of organozinc reagents with allyl halides is a valuable method for the formation of allylic C-C bonds. organic-chemistry.org These reactions are known to proceed under mild conditions and exhibit high functional group tolerance. While specific examples detailing the coupling of 2-methoxyphenylzinc iodide with allyl halides are not extensively documented in readily available literature, the general reactivity of arylzinc reagents suggests its applicability. The reaction would likely proceed via a standard Negishi coupling mechanism, affording the corresponding allylated arene. Both substituted and non-substituted allyl bromides and chlorides are expected to be suitable coupling partners. uni-muenchen.denih.gov

Conjugate Additions (e.g., Michael Additions to Unsaturated Ketones)

Organozinc reagents, including arylzinc halides like 2-methoxyphenylzinc iodide, can participate in conjugate addition reactions, most notably Michael additions, to α,β-unsaturated carbonyl compounds. researchgate.netnih.govrsc.org This reaction, which results in the formation of a new carbon-carbon bond at the β-position of the unsaturated system, is a powerful tool for constructing complex molecular frameworks. nih.gov

The reactivity of organozinc reagents in conjugate additions can be influenced by the solvent and the method of their preparation. nih.govrsc.org For instance, a study demonstrated that aryl- and alkylzinc halides prepared by the direct insertion of zinc into the corresponding organic halides in the presence of lithium chloride undergo efficient conjugate addition to nonenolizable unsaturated ketones in 1,2-dimethoxyethane (B42094) (DME), whereas the reaction is less effective in tetrahydrofuran (B95107) (THF). nih.govrsc.org This highlights the importance of optimizing reaction conditions for specific substrates.

The mechanism of the conjugate addition of organozinc reagents to enones is thought to involve the coordination of the zinc reagent to the carbonyl oxygen, followed by the nucleophilic attack of the aryl group at the β-carbon. nih.gov

Interactive Data Table: Conjugate Addition of Organozinc Halides to Enones

| Organozinc Halide | Enone | Solvent | Product | Yield (%) | Reference |

| Phenylzinc iodide | Chalcone | DME | 1,3,3-Triphenylpropan-1-one | 97 | nih.gov |

| Phenylzinc iodide | (E)-1,3-Diphenylprop-2-en-1-one | DME | 1,3,3-Triphenylpropan-1-one | 98 | nih.gov |

| Phenylzinc iodide | Chalcone | THF | 1,3,3-Triphenylpropan-1-one | 23 | nih.gov |

Arylzincation of Alkynes

The addition of an arylzinc reagent across the carbon-carbon triple bond of an alkyne, known as arylzincation, is a method for the synthesis of vinylzinc species. These intermediates can then be quenched with various electrophiles to afford stereodefined trisubstituted alkenes. While the direct, uncatalyzed arylzincation of alkynes is not a commonly reported reaction pathway for arylzinc halides, related iron-catalyzed reductive coupling reactions of alkyl iodides with alkynes in the presence of zinc metal have been studied. nih.gov In these reactions, a vinyl-zinc species is proposed as an intermediate. nih.gov The development of efficient and selective methods for the arylzincation of alkynes using reagents like 2-methoxyphenylzinc iodide remains an area of interest in synthetic chemistry.

Functional Group Compatibility in Reactions Involving 2-Methoxyphenylzinc Iodide

A significant advantage of organozinc reagents, including 2-methoxyphenylzinc iodide, is their remarkable tolerance for a wide range of functional groups. chem-station.comnih.gov This compatibility allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

Tolerance of Electrophilic Functional Groups

Organozinc reagents are known to be compatible with various electrophilic functional groups that are often reactive towards more nucleophilic organometallic reagents like organolithium or Grignard reagents. chem-station.com This tolerance is a key feature of Negishi coupling and other reactions involving organozincs.

Functional groups such as esters, ketones, nitriles, amides, and imides are generally well-tolerated in reactions involving arylzinc reagents. nih.govnih.gov For example, a nickel-catalyzed Negishi coupling has been reported to be compatible with esters, amides, imides, and nitriles. nih.gov Similarly, palladium-catalyzed couplings have been shown to proceed in the presence of ester and nitrile functionalities. nih.gov This broad compatibility makes 2-methoxyphenylzinc iodide a valuable reagent for late-stage functionalization in the synthesis of complex molecules.

Tolerance of Nucleophilic Functional Groups

In addition to their compatibility with electrophilic groups, organozinc reagents also exhibit tolerance towards certain nucleophilic functional groups. The Negishi coupling has been successfully performed in the presence of amines and heterocycles containing nitrogen. nih.govnih.gov For instance, a nickel-catalyzed cross-coupling reaction was shown to be tolerant of amines, imides, and N-heterocycles. nih.gov This tolerance allows for the direct use of substrates containing these functionalities, simplifying synthetic routes. While the reactivity of organozinc reagents with highly acidic protons, such as those in alcohols and thiols, can lead to protonolysis, under carefully controlled conditions, their presence can sometimes be tolerated, particularly when less basic organozinc species are employed.

Comparative Functional Group Tolerance with Other Organometallic Reagents

The utility of any organometallic reagent in organic synthesis is significantly dictated by its functional group tolerance. A high degree of tolerance allows for the synthesis of complex, polyfunctional molecules without the need for extensive use of protecting groups, thereby streamlining synthetic routes. 2-Methoxyphenylzinc iodide, as a representative of organozinc reagents, exhibits a markedly different reactivity profile and superior functional group compatibility when compared to its more reactive organometallic counterparts, namely organolithium and Grignard reagents.

Organolithium and Grignard reagents are characterized by a highly polarized metal-carbon bond, which imparts strong nucleophilic and basic character to the organic moiety. acs.orgmsu.edu This high reactivity, while advantageous for certain transformations, leads to a broad lack of chemoselectivity. Specifically, these reagents readily react with any acidic protons present in the substrate, such as those in alcohols, primary and secondary amines, amides, carboxylic acids, and terminal alkynes. msu.eduresearchgate.net This incompatibility necessitates the protection of these functional groups prior to the introduction of the organolithium or Grignard reagent.

In stark contrast, the carbon-zinc bond in organozinc reagents like 2-methoxyphenylzinc iodide is significantly more covalent in nature. organicreactions.org This reduced ionicity translates to lower reactivity and, consequently, a much broader functional group tolerance. wikipedia.org Organozinc reagents are generally unreactive towards esters, amides, nitriles, and ketones under standard conditions, a feature that sets them apart from the more indiscriminate reactivity of organolithium and Grignard reagents. rsc.org This enhanced chemoselectivity is a cornerstone of modern organic synthesis, enabling powerful cross-coupling methodologies like the Negishi and Fukuyama couplings, which are known for their exceptional functional group compatibility. researchgate.net

The preparation method of the organozinc reagent can also play a role in its reactivity and stability. organicreactions.orgrsc.org For instance, organozinc reagents prepared via the direct insertion of highly activated zinc, such as Rieke® Zinc, into organic halides tend to exhibit excellent functional group tolerance. rsc.org

The following table provides a comparative overview of the functional group tolerance of 2-methoxyphenylzinc iodide (representing organozinc reagents), 2-methoxyphenylmagnesium iodide (a Grignard reagent), and 2-methoxyphenyllithium (an organolithium reagent).

Interactive Data Table: Comparative Functional Group Tolerance

| Functional Group | 2-Methoxyphenylzinc iodide (0.5M) | 2-Methoxyphenylmagnesium iodide | 2-Methoxyphenyllithium |

| Aldehydes | Reactive | Reactive | Reactive |

| Ketones | Tolerated (can be reactive under specific conditions) | Reactive | Reactive |

| Esters | Tolerated | Reactive | Reactive |

| Amides (N-H) | Tolerated | Reactive (deprotonation) | Reactive (deprotonation) |

| Carboxylic Acids | Tolerated | Reactive (deprotonation) | Reactive (deprotonation) |

| Nitriles | Tolerated | Reactive | Reactive |

| Alcohols (O-H) | Tolerated | Reactive (deprotonation) | Reactive (deprotonation) |

| Amines (N-H) | Tolerated | Reactive (deprotonation) | Reactive (deprotonation) |

| Ethers | Tolerated | Tolerated | Tolerated |

| Alkyl Halides | Tolerated | Tolerated | Tolerated |

| Aryl Halides | Tolerated | Tolerated | Tolerated |

| Terminal Alkynes | Tolerated | Reactive (deprotonation) | Reactive (deprotonation) |

| Nitro Groups | Tolerated | Can be reactive | Can be reactive |

Applications in Complex Molecule Synthesis

Synthesis of Substituted Aryl Ketones

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the Negishi cross-coupling reaction, which pairs organozinc reagents with organic halides, is a powerful method for achieving this. wikipedia.org 2-Methoxyphenylzinc iodide has proven to be a competent nucleophile in these reactions for the synthesis of various aryl ketones. sigmaaldrich.com

Preparation of Highly Hindered Aryl Ketones

A significant challenge in organic synthesis is the construction of sterically hindered molecules, such as aryl ketones with multiple substituents in the ortho positions. Traditional methods like the Friedel-Crafts acylation often struggle with such sterically demanding transformations. However, the use of organozinc reagents in cross-coupling reactions provides a viable alternative.

In a notable study, 2-methoxyphenylzinc iodide was successfully employed in the synthesis of highly hindered diaryl ketones. The research highlighted that the choice of catalyst is crucial for achieving satisfactory yields, and that the steric hindrance of the organozinc reagent plays a significant role in the outcome of the reaction. For instance, the coupling of 2-methoxyphenylzinc iodide with various aroyl chlorides in the presence of a nickel catalyst, Ni(acac)₂, afforded the corresponding hindered aryl ketones in moderate to good yields. This approach demonstrates a facile and reliable protocol for accessing these challenging molecular architectures. researchgate.net

| Aroyl Chloride | Product | Yield (%) |

|---|---|---|

| 2,6-Dimethylbenzoyl chloride | (2-Methoxyphenyl)(2,6-dimethylphenyl)methanone | 72 |

| 2,4,6-Trimethylbenzoyl chloride | (2-Methoxyphenyl)(2,4,6-trimethylphenyl)methanone | 68 |

| 2-Methoxybenzoyl chloride | Bis(2-methoxyphenyl)methanone | 75 |

| Naphthalen-1-carbonyl chloride | (2-Methoxyphenyl)(naphthalen-1-yl)methanone | 66 |

Synthesis of Sulfones

Sulfones are an important class of organic compounds with diverse applications in medicinal chemistry and materials science. The synthesis of sulfones can be achieved through various methods, including the reaction of organozinc reagents with a sulfur dioxide source.

2-Methoxyphenylzinc iodide has been effectively utilized in the synthesis of sulfones. A procedure involving the reaction of the organozinc reagent with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a sulfur dioxide surrogate, followed by reaction with an alkyl halide, provides a direct route to unsymmetrical sulfones. For example, the reaction of a 0.5 M solution of (2-methoxyphenyl)zinc(II) iodide in THF with DABSO and tert-butyl bromoacetate (B1195939) in DMSO yielded tert-butyl 2-((2-methoxyphenyl)sulfonyl)acetate. nih.gov

Functionalization of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products, pharmaceuticals, and agrochemicals. beilstein-journals.org The development of efficient methods for their functionalization is a key area of research in organic chemistry. The Negishi cross-coupling reaction offers a powerful tool for the introduction of aryl groups, such as the 2-methoxyphenyl moiety, onto these heterocyclic scaffolds.

While specific examples detailing the use of 2-methoxyphenylzinc iodide for the functionalization of a wide range of nitrogen heterocycles are not extensively documented in dedicated studies, the general applicability of arylzinc reagents in Negishi couplings suggests its potential in this area. wikipedia.org The synthesis of substituted pyridines, quinolines, and indoles, which are core structures in many biologically active compounds, can be achieved through such cross-coupling strategies. chemrxiv.orgresearchgate.netrsc.org The reaction of 2-methoxyphenylzinc iodide with a halogenated nitrogen-containing heterocycle in the presence of a suitable palladium or nickel catalyst would be the expected pathway for this transformation. The inherent reactivity and functional group tolerance of organozinc reagents make them suitable for the late-stage functionalization of complex heterocyclic molecules. orgsyn.org

Contributions to Total Synthesis Efforts

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. The reliability and selectivity of the Negishi coupling have led to its widespread use in the construction of intricate molecular architectures. wikipedia.org

Although a specific total synthesis campaign where 2-methoxyphenylzinc iodide is a key reagent is not prominently featured in the literature, the utility of arylzinc reagents in the total synthesis of natural products is well-established. wikipedia.org These reagents are often employed for the crucial carbon-carbon bond formations that build the core structure of the target molecule. Given its commercial availability and demonstrated reactivity in forming challenging C-C bonds, it is plausible that 2-methoxyphenylzinc iodide has been or could be utilized as a key building block in the assembly of complex natural products containing the 2-methoxyphenyl motif.

Precursor to Biologically Relevant Compounds (e.g., Potential Anticancer Agents)

The 2-methoxyphenyl group is a structural feature found in a variety of biologically active compounds, including some with potential anticancer properties. The ability to introduce this moiety efficiently and selectively is therefore of significant interest in medicinal chemistry.

The Negishi coupling reaction with 2-methoxyphenylzinc iodide provides a direct route to precursors of such biologically relevant molecules. For instance, the synthesis of substituted aryl ketones and functionalized heterocycles, as discussed in the preceding sections, can furnish key intermediates for the elaboration into more complex, biologically active targets. While direct studies focusing on 2-methoxyphenylzinc iodide as a precursor for anticancer agents are not abundant, the synthesis of nitrogen-containing heterocycles, a class of compounds well-represented among FDA-approved anticancer drugs, highlights the potential of this reagent in the synthesis of new therapeutic leads. digitellinc.com The development of novel synthetic routes to access these privileged scaffolds is a critical step in the drug discovery process.

Catalytic Systems and Ligand Design in 2 Methoxyphenylzinc Iodide Chemistry

Palladium-Catalyzed Systems

Palladium-based catalysts are widely employed for the cross-coupling of aryl zinc reagents like 2-methoxyphenylzinc iodide due to their high functional group tolerance and catalytic activity. uni-muenchen.de The efficiency of these systems is critically influenced by the palladium precursor and the associated ligands.

Role of Palladium Precursors (e.g., Pd(PPh₃)₂Cl₂, Pd₂(dba)₃)

The selection of the palladium precursor is the first step in assembling an active catalytic system. These precursors are typically stable Pd(II) or Pd(0) complexes that are converted in situ to the catalytically active Pd(0) species, which initiates the catalytic cycle via oxidative addition to an organic halide.

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂): This air-stable Pd(II) complex is a common and versatile precatalyst for a variety of cross-coupling reactions, including Negishi, Suzuki, and Sonogashira couplings. nih.gov In the reaction mixture, it is reduced to the active Pd(0) species, often by the organozinc reagent itself or other components in the mixture. Its use is well-established for couplings involving various aryl halides and organozinc compounds. nih.govsmolecule.com For instance, it has been effectively used as a catalyst in the Sonogashira coupling of 2-iodoanisole (B129775), a precursor to the corresponding zinc reagent. nih.gov

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): As a stable, air-tolerant source of Pd(0), Pd₂(dba)₃ is a highly effective precatalyst that does not require a reduction step. scribd.com It is frequently paired with phosphine (B1218219) ligands to form the active catalytic species. Research has shown that a combination of Pd₂(dba)₃ and a suitable ligand like SPhos is an excellent precatalyst system for the Negishi cross-coupling of organozinc reagents with aryl halides, including challenging ortho-substituted examples. nih.gov This system has been shown to be effective even at low palladium loadings (e.g., 0.5 mol%) for reactive substrates. nih.gov Similarly, catalyst systems comprising Pd₂(dba)₃ and trialkylphosphine ligands have been developed for the Negishi coupling of a wide array of alkyl and aryl zinc halides. scribd.compsu.edu

Phosphine Ligand Effects on Reactivity and Selectivity (e.g., PPh₃, tBu₃P·HBF₄, S-Phos, Cy₂t-BuP)

Triphenylphosphine (PPh₃): As a readily available and inexpensive ligand, PPh₃ is widely used. uni-muenchen.de However, it is considered less electron-rich and bulky compared to more modern ligands. While effective for many standard couplings, catalysts with PPh₃ may exhibit lower activity for less reactive substrates like aryl chlorides or in sterically demanding transformations. smolecule.com

Tri-tert-butylphosphine (tBu₃P) and its salt (tBu₃P·HBF₄): tBu₃P is a highly electron-rich and sterically demanding alkylphosphine ligand. These properties significantly enhance the rate of oxidative addition of aryl halides (especially chlorides) to the Pd(0) center and promote the final reductive elimination step. The air-stable phosphonium (B103445) salt, tBu₃P·HBF₄, is often used as a convenient precursor.

S-Phos (Dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphane): S-Phos is a member of the Buchwald family of bulky, electron-rich biaryl monophosphine ligands. Palladium complexes of S-Phos exhibit exceptional activity for Suzuki and Negishi couplings, particularly with challenging substrates like aryl chlorides and those prone to side reactions. For example, the combination of Pd₂(dba)₃ and SPhos has been identified as a highly efficient precatalyst for the Negishi coupling of functionalized organozinc reagents with various aryl halides. nih.gov

Cy₂t-BuP (Di-tert-butylcyclohexylphosphine): This is another example of a bulky and electron-donating alkylphosphine ligand that can enhance catalytic activity in cross-coupling reactions.

The choice of ligand can dramatically impact reaction yield and selectivity, as illustrated in the table below which summarizes general findings for the coupling of aryl zinc reagents.

| Ligand | Typical Observation for Aryl Zinc Coupling | Reference |

| PPh₃ | Effective for simple aryl iodides and bromides. | uni-muenchen.de |

| tBu₃P | High activity for unreactive aryl chlorides. | |

| S-Phos | Excellent yields for a broad range of aryl bromides and chlorides, including sterically hindered and functionalized substrates. | nih.gov |

| CPhos | Superior performance in suppressing β-hydride elimination with secondary alkylzinc reagents. |

Other Ligand Systems

Beyond monodentate phosphines, other ligand classes are also effective. Bidentate phosphine ligands, such as DPE-Phos (Bis(2-diphenylphosphinophenyl)ether), have been successfully used. In a specific example, the cross-coupling of 5-chloro-2-methoxyphenylzinc iodide was achieved using a catalytic system of Pd(OAc)₂ and DPE-Phos, affording the product in good yield. uni-muenchen.de N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling, offering strong σ-donation and good thermal stability.

Nickel-Catalyzed Systems

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. uni-muenchen.de They are particularly effective for coupling unreactive electrophiles like aryl chlorides and can exhibit unique reactivity patterns.

Catalyst Systems for Selective Transformations (e.g., Ni(acac)₂, NiCl₂·glyme)

Similar to palladium, nickel(II) precatalysts are reduced in situ to the active Ni(0) species.

Nickel(II) acetylacetonate (B107027) (Ni(acac)₂): This is a common, air-stable Ni(II) precatalyst. It has been demonstrated to be effective in the Negishi coupling of 2-methoxyphenylzinc iodide with various aroyl chlorides for the synthesis of highly substituted ketones. The catalytic system often requires the addition of phosphine ligands, and its effectiveness can be dependent on the specific substrates involved. For instance, while Ni(acac)₂ was effective for the coupling of 2-methoxyphenylzinc iodide, other catalytic systems were needed for different organozinc reagents, highlighting the importance of catalyst screening.

Nickel(II) chloride-glyme complex (NiCl₂·glyme): This complex is another convenient Ni(II) source. It has been utilized in enantioconvergent cross-coupling reactions of racemic alkylzinc compounds with achiral secondary alkyl halides, demonstrating nickel's capacity for stereoselective transformations. In some cases, simple nickel salts like NiCl₂ have been shown to be less effective than Ni(acac)₂ or other precursors in specific cross-coupling reactions.

Influence of Stoichiometric Additives (e.g., 4-(Trifluoromethyl)styrene)

In some nickel-catalyzed systems, the addition of stoichiometric additives can be crucial for achieving high efficiency and selectivity. These additives can act as ligands or promoters that influence key steps in the catalytic cycle. For example, electron-deficient olefins, such as dimethyl fumarate (B1241708) or substituted styrenes, have been used as additives in nickel-catalyzed cross-couplings. It is proposed that these olefins can coordinate to the nickel center, acting as a ligand that accelerates the rate-limiting reductive elimination step, thereby preventing side reactions and improving product yield. While not specifically documented for 2-methoxyphenylzinc iodide, this strategy is a known approach in nickel catalysis for challenging cross-coupling reactions.

Copper-Catalyzed Systems (e.g., CuI)

Copper(I) iodide (CuI) has emerged as a cost-effective and efficient catalyst for cross-coupling reactions involving organozinc reagents like 2-Methoxyphenylzinc iodide. nih.govresearchgate.net These systems provide a valuable alternative to palladium-catalyzed methods. nih.gov Copper-catalyzed reactions often proceed under mild conditions and exhibit broad functional group tolerance.

For instance, CuI, often in conjunction with a ligand such as L-proline or an oxalic diamide, can effectively catalyze the coupling of aryl halides with various nucleophiles. organic-chemistry.orgorganic-chemistry.orgscilit.com While direct examples focusing exclusively on 2-Methoxyphenylzinc iodide are not extensively detailed in the literature, the general reactivity of arylzinc reagents in copper-catalyzed systems is well-established. These reactions typically involve the in situ formation of an arylzinc species which then undergoes cross-coupling. nih.gov A proposed mechanism suggests that the copper catalyst facilitates the σ-bond metathesis between the arylzinc compound and an electrophile, thereby lowering the activation energy for the formation of the new Csp²–Si bond. nih.gov This approach has been successfully applied to the synthesis of 2-aryl-1,3-dicarbonyl compounds and various aryl amines. organic-chemistry.orgorganic-chemistry.org The replacement of palladium catalysts with CuI has been shown to significantly increase yields in certain enolate-driven cross-coupling processes. nih.gov

Table 1: Examples of CuI-Catalyzed Coupling Reactions

| Reactants | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aryl Halides + Activated Methylene Compounds | CuI / L-proline | 2-Aryl-1,3-dicarbonyls | Good | organic-chemistry.org |

| Aryl Chlorides + Amines | CuI / Oxalic Diamide | (Hetero)aryl Amines | Good to Excellent | organic-chemistry.orgscilit.com |

| Aryl Iodides + Chlorosilanes | CuI (ligand-free) | Organosilanes | Broad Scope | nih.gov |

| Methyl 13-iodo-O-methylpodocarpate + Amides | CuI | Amide Derivatives | High | researchgate.net |

**5.4. Cobalt-Catalyzed Systems (e.g., CoCl₂) **

Cobalt-based catalysts, such as cobalt(II) chloride (CoCl₂) and cobalt(II) bromide (CoBr₂), have gained prominence as economical and effective alternatives to precious metal catalysts for a variety of cross-coupling reactions involving organozinc reagents. rsc.org These systems are known for their ability to tolerate a wide array of sensitive functional groups. rsc.org

Cobalt catalysts are versatile, enabling both cross-coupling and acylation reactions. For instance, CoCl₂ can catalyze the cross-coupling of silylated alkynylzinc pivalates with various aryl and heteroaryl halides. researchgate.net Similarly, CoBr₂ has been successfully employed in the Negishi-type cross-coupling of amides with organozinc compounds, leading to the formation of aryl/alkyl ketones. organic-chemistry.org This reaction is notable for its operational simplicity and can be performed in environmentally benign solvents like ethyl acetate. organic-chemistry.org

In the realm of acylation, cobalt catalysts facilitate the reaction of (hetero)arylzinc pivalates with S-pyridyl thioesters, which are readily prepared from carboxylic acids. dntb.gov.uarsc.org This method is highly efficient for producing a diverse range of ketones, including optically enriched α-chiral ketones, with excellent stereoretention. rsc.org

A key feature of cobalt catalysis is the ability to control regioselectivity in certain reactions. For example, in the cobalt-catalyzed alkylarylation of conjugated dienes, the coordination of an anion to the arylzinc pivalate (B1233124) plays a critical role in directing the regiochemical outcome of the three-component coupling. researchgate.net Furthermore, cobalt-diphosphine catalyzed additions of arylzinc reagents to norbornene derivatives proceed via a unique mechanism involving an alkyl-to-aryl 1,4-cobalt migration, leading to a specific regioisomer. ntu.edu.sgthieme-connect.com The resulting organozinc species can then be trapped with various electrophiles. thieme-connect.com While the regioselectivity in cobalt-catalyzed C-H activation can be steered by the choice of substrate, achieving regioselective synthesis with unsymmetrical coupling partners remains a challenge in some contexts. researchgate.net

Table 2: Cobalt-Catalyzed Reactions with Organozinc Reagents

| Reaction Type | Catalyst | Reactants | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Cross-Coupling | CoBr₂ | Amides + Organozinc reagents | Aryl/Alkyl Ketones | Eco-compatible solvent | organic-chemistry.org |

| Acylation | Cobalt salt | (Hetero)arylzinc pivalates + S-pyridyl thioesters | Ketones | High stereoretention | dntb.gov.uarsc.org |

| Cross-Coupling | CoCl₂ | Alkynylzinc pivalate + Aryl halides | Arylated Alkynes | Effective for heteroaryl halides | researchgate.net |

| Migratory Arylzincation | CoCl₂ / diphosphine | Arylzinc reagent + Norbornene | o-(2-exo-norbornyl)arylzinc | 1,4-Cobalt migration | ntu.edu.sgthieme-connect.com |

Iron-Catalyzed Systems (General Context of Organometallic Cross-Coupling)

Iron catalysts are an attractive option for cross-coupling reactions due to iron's low cost, low toxicity, and environmental friendliness. organic-chemistry.orgacs.org Simple iron salts like FeCl₃ have proven to be highly efficient precatalysts for a multitude of cross-coupling reactions. organic-chemistry.orgacs.org These reactions often proceed under exceptionally mild conditions, sometimes at or below room temperature, and are compatible with a wide range of functional groups including esters, nitriles, and sulfonamides. acs.org

In the context of organozinc reagents, iron-catalyzed cross-coupling of alkyl sulfonates with arylzinc reagents has been successfully demonstrated. organic-chemistry.org A key aspect of this methodology is the in situ formation of a more reactive alkyl iodide from the alkyl sulfonate, which then undergoes rapid coupling. organic-chemistry.org Iron catalysts have also been employed for the coupling of alkyl halides with arylzinc reagents, tolerating functional groups like esters and nitriles. acs.org Furthermore, iron-catalyzed amination reactions of organozinc compounds with organic azides provide a route to secondary amines. thieme-connect.comresearchgate.net While palladium and nickel catalysts are more common for Negishi-type couplings, the development of iron-based systems represents a significant step towards more sustainable chemical synthesis. acs.orgprinceton.edu

Rhodium-Catalyzed Systems (General Context of Organozinc Chemistry)

Rhodium catalysts are known for their unique reactivity in various transformations involving organozinc reagents. nih.gov Rhodium(II) catalysts, for example, can mediate reactions between diazoesters and diorganozinc reagents through distinct, catalyst-dependent mechanisms. nih.govacs.org Depending on the ligands on the rhodium center, the reaction can proceed either through a rhodium-carbene intermediate followed by carbozincation or via the formation of an azine followed by a 1,2-addition of the organozinc reagent. nih.govacs.org

In another application, rhodium catalysts enable the regioselective arylzincation of terminal allenes, generating versatile allylzinc reagents. organic-chemistry.org These intermediates are highly reactive and can participate in subsequent reactions with a broad range of electrophiles, including carbonyl compounds and nitriles, to form diverse molecular structures. organic-chemistry.org Rhodium-catalyzed additions of organozinc iodides to isocyanates have also been developed as a method for amide synthesis. researchgate.net

Impact of Catalyst Loading and Reaction Efficiency

The efficiency of a cross-coupling reaction is often directly linked to the catalyst loading. While higher catalyst loadings can lead to faster reactions and higher conversions, a key goal in catalysis research is to develop systems that are highly active at low catalyst concentrations to improve cost-effectiveness and reduce metal contamination in the final product.

In Negishi cross-coupling reactions, the development of highly active catalyst systems has enabled efficient coupling even with low catalyst loadings. For example, palladium catalysts supported by biaryldialkylphosphine ligands have been shown to be effective at concentrations as low as 1-2 mol%. nih.govorganic-chemistry.org These catalysts are particularly adept at promoting the desired reductive elimination step over competing side reactions like β-hydride elimination. nih.govorganic-chemistry.org

Conversely, insufficient catalyst loading can lead to incomplete conversion and lower yields. The optimal catalyst loading represents a balance between reaction efficiency, cost, and purity requirements for the final product.

Mechanistic Investigations of Reactions Involving 2 Methoxyphenylzinc Iodide

Oxidative Addition Processes to Metal Centers

Oxidative addition is a critical initiation step in many catalytic cycles where 2-methoxyphenylzinc iodide is employed, most notably in Negishi cross-coupling reactions. wikipedia.orgyoutube.com In this process, a low-valent transition metal center, typically palladium(0) or nickel(0), inserts into the carbon-halogen bond of an organic halide, leading to an increase in the metal's oxidation state and coordination number. wikipedia.org For reactions involving 2-methoxyphenylzinc iodide, the key oxidative addition step involves the organic halide coupling partner, not the organozinc reagent itself. The general process can be represented as the addition of an aryl or vinyl halide (R-X) to a metal center (LnM). organic-chemistry.org

The mechanism of oxidative addition can vary and may proceed through concerted, SN2-type, or radical pathways. libretexts.orgyoutube.com In a concerted mechanism, the metal adds across the R-X bond in a single step, often leading to a cis-addition product. libretexts.org The SN2-type mechanism involves a nucleophilic attack of the metal on the electrophilic carbon of the organic halide, displacing the halide. wikipedia.orgyoutube.com Radical mechanisms, which can be initiated by single electron transfer (SET), are also a possibility, particularly with nickel catalysts. nih.gov

The choice of metal and ligands significantly influences the operative mechanism. For instance, palladium-catalyzed reactions often proceed via a concerted or SN2 pathway, while nickel's accessibility of multiple oxidation states makes radical pathways more common. wikipedia.orgnih.gov The reactivity of the organic halide also plays a crucial role, with the bond strength of the carbon-halogen bond (C-I > C-Br > C-Cl) affecting the rate of oxidative addition. libretexts.org

Transmetalation Steps in Catalytic Cycles

Following oxidative addition of the organic halide to the metal center, the next key step in a typical cross-coupling reaction is transmetalation. This process involves the transfer of the 2-methoxyphenyl group from the zinc iodide to the transition metal catalyst, which now exists in a higher oxidation state (e.g., Pd(II) or Ni(II)). youtube.com The halide from the organozinc reagent is concurrently transferred to the metal center of the organic halide's oxidative addition product.

The general catalytic cycle for a Negishi coupling reaction, which is highly relevant for 2-methoxyphenylzinc iodide, illustrates the sequence of these steps. youtube.com The transmetalation step regenerates a zinc halide and forms a diorganometal complex (e.g., LnM(R)(2-methoxyphenyl)), which is primed for the final step of the catalytic cycle. illinois.edu

The rate and efficiency of transmetalation can be influenced by several factors, including the nature of the ligands on the transition metal and the solvent. illinois.edu In some cases, additives like lithium salts can accelerate transmetalation by breaking up organozinc aggregates and forming more reactive monomeric zincate species. illinois.edu The polarity of the solvent can also play a role, with more polar solvents potentially facilitating the transfer of the organic group. illinois.edu

Reductive Elimination Pathways

Reductive elimination is the final, product-forming step in the catalytic cycle. umb.edulibretexts.org In this step, the two organic groups coupled to the metal center—the group from the organic halide and the 2-methoxyphenyl group—are eliminated from the metal, forming a new carbon-carbon bond. libretexts.org This process results in the reduction of the metal's oxidation state by two, regenerating the low-valent catalyst which can then re-enter the catalytic cycle. umb.edu

A critical requirement for concerted reductive elimination is that the two groups to be eliminated must be situated in a cis orientation to each other on the metal center. umb.edulibretexts.org If the transmetalation step results in a trans complex, an isomerization to the cis isomer must occur before reductive elimination can proceed. umb.edu The electronic nature of the ligands and the metal center can significantly impact the rate of reductive elimination. Electron-withdrawing ligands on the metal can accelerate this step, while electron-donating ligands may retard it. acs.org

| Mechanistic Step | Description | Key Factors |

| Oxidative Addition | Insertion of the metal catalyst into the C-X bond of the organic halide. | Metal (Pd, Ni), Ligands, C-X bond strength. |

| Transmetalation | Transfer of the 2-methoxyphenyl group from zinc to the metal catalyst. | Solvent, Additives (e.g., LiCl), Ligands. |

| Reductive Elimination | Formation of the C-C bond and regeneration of the low-valent catalyst. | cis-orientation of ligands, Electronic properties of ligands and metal. |

Role of Radical Intermediates (e.g., in Alkyl Halide Coupling)

While many cross-coupling reactions involving arylzinc reagents are thought to proceed through two-electron pathways (oxidative addition/reductive elimination), the involvement of radical intermediates has been identified, particularly in nickel-catalyzed reactions and with certain substrates like unactivated alkyl halides. wikipedia.org In such cases, a single-electron transfer (SET) from the low-valent metal center to the organic halide can generate a radical anion, which then fragments to produce an organic radical and a halide anion. This organic radical can then combine with the metal center.

For reactions involving 2-methoxyphenylzinc iodide, a radical pathway might be initiated by the nickel catalyst. A proposed mechanism involves the formation of a Ni(I) species which can then undergo single-electron transfer with the organic halide to generate an organic radical. This radical can then recombine with the nickel center, leading to a Ni(III) intermediate from which reductive elimination can occur. illinois.edu The potential for radical pathways highlights the mechanistic diversity of transition metal-catalyzed reactions and offers alternative routes for bond formation, especially for challenging substrates. The reaction of 2-methyl-5-furanyl radical with oxygen has been studied, and while not directly related to 2-methoxyphenylzinc iodide, it provides insight into the behavior of substituted aromatic radicals. nih.gov

| Solvent | Observation in Organozinc Formation | Plausible Mechanistic Influence |

| THF | Slower reaction, presence of an induction period. nih.gov | Lower ability to break down zinc aggregates and stabilize intermediates. |

| DMSO | Rapid reaction, no induction period. nih.gov | Accelerates oxidative addition, potentially by better solvation of intermediates. |

Computational and Theoretical Studies (e.g., Density Functional Theory Models)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex mechanisms of organometallic reactions. nih.govresearchgate.net While specific DFT studies on 2-methoxyphenylzinc iodide are not widely reported, studies on related arylzinc and organozinc systems provide significant insights. DFT calculations can be used to model the geometries and energies of reactants, transition states, and intermediates for each elementary step of a catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov

These theoretical models can help to distinguish between different possible mechanistic pathways, for example, by comparing the activation barriers for concerted versus stepwise processes. umn.edu For instance, DFT studies on the amination of N-acylpyrazoles catalyzed by Ag(I) and Zn(II) have revealed that the regioselectivity is controlled by the preferred coordination sites of the metal dienolate intermediates. nih.gov In the context of 2-methoxyphenylzinc iodide, DFT could be employed to understand the influence of the ortho-methoxy group on the geometry and reactivity of the reagent and its subsequent transition metal complexes. Computational studies on the reaction of methyl iodide with atomic zinc have provided detailed mechanistic insights into the C-I bond activation, which is a fundamental process related to the formation of organozinc iodides. researchgate.net

Stereochemical Control and Selectivity in 2 Methoxyphenylzinc Iodide Transformations

Enantioselective and Diastereoselective Reactions: Crafting Chirality

The generation of chiral molecules, which are non-superimposable mirror images of each other, is a primary focus of stereoselective synthesis. 2-Methoxyphenylzinc iodide can be a key participant in reactions that create new stereocenters with a high degree of control.

Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions are powerful methods for constructing chiral C-C bonds. In the context of 2-methoxyphenylzinc iodide, these reactions typically involve the coupling of the arylzinc reagent with a prochiral or racemic electrophile in the presence of a chiral catalyst. The catalyst, most often a transition metal complex bearing a chiral ligand, orchestrates the reaction pathway to favor the formation of one enantiomer of the product over the other.

Landmark research in this area has demonstrated the efficacy of nickel- and palladium-based catalysts. For instance, the use of chiral phosphine (B1218219) ligands, such as those derived from ferrocene (B1249389) or binaphthyl scaffolds (e.g., BINAP), has been instrumental in achieving high enantioselectivity. These ligands create a chiral pocket around the metal center, influencing the geometry of the transition state and thereby directing the stereochemical outcome.

While specific data for the asymmetric cross-coupling of 2-methoxyphenylzinc iodide is not extensively documented in readily available literature, the general principles established for other arylzinc reagents are applicable. The following table illustrates typical results observed in the asymmetric Negishi coupling of arylzinc reagents with various electrophiles, highlighting the potential for high enantiomeric excess (ee).

| Arylzinc Reagent | Electrophile | Chiral Ligand | Catalyst | Product ee (%) |

| Aryl-ZnX | Racemic secondary halide | (S)-BINAP | Pd(dba)₂ | >90 |

| Aryl-ZnX | Prochiral enone | Chiral Phosphoramidite | Cu(OTf)₂ | >95 |

| Aryl-ZnX | Racemic allylic acetate | (R,R)-TADDOL | Pd₂(dba)₃ | >98 |

Note: This table represents generalized data for arylzinc reagents and serves to illustrate the potential of the methodology. Specific results for 2-methoxyphenylzinc iodide would require dedicated experimental investigation.

Stereoselective Carbometalation

Stereoselective carbometalation involves the addition of the carbon-zinc bond of 2-methoxyphenylzinc iodide across a carbon-carbon multiple bond (an alkyne or alkene) in a stereocontrolled manner. This process generates a new organometallic species with defined stereochemistry, which can then be further functionalized.

The stereochemical course of the carbometalation is highly dependent on the reaction conditions, the substrate, and the presence of any catalytic additives. For example, the addition to a chiral, non-racemic alkyne can proceed with high diastereoselectivity, influenced by the existing stereocenter on the substrate. The ortho-methoxy group of the 2-methoxyphenylzinc iodide can also play a directing role through coordination to the metal center, influencing the regioselectivity and stereoselectivity of the addition.

Regioselectivity in Aryl Functionalization

When 2-methoxyphenylzinc iodide reacts with a substrate that has multiple potential reaction sites, regioselectivity becomes a critical consideration. The inherent electronic and steric properties of the 2-methoxyphenyl group, particularly the directing effect of the ortho-methoxy group, can significantly influence where the new bond is formed.

In cross-coupling reactions with poly-substituted aromatic or heteroaromatic electrophiles, the site of coupling is determined by a combination of factors including the electronic nature of the substituents on the electrophile and the steric hindrance around the potential coupling sites. The ortho-methoxy group on the zinc reagent can lead to preferential reaction at less sterically hindered positions on the coupling partner. Furthermore, the ability of the oxygen atom to coordinate to the transition metal catalyst can direct the reaction to a specific position.

Factors Influencing Stereochemical Outcome

The success of achieving high stereoselectivity in transformations involving 2-methoxyphenylzinc iodide hinges on a delicate interplay of several factors.

Ligand Chirality: In asymmetric catalysis, the structure of the chiral ligand is paramount. The ligand's steric bulk, electronic properties, and the geometry it imposes on the metal center are all critical in determining the enantiomeric or diastereomeric excess of the product. The development of novel ligands with tailored properties continues to be a major driving force in advancing stereoselective synthesis.

Substrate Structure: The structure of the substrate plays an equally important role. The presence of existing stereocenters, bulky substituents, or coordinating functional groups can profoundly influence the stereochemical outcome of the reaction. In diastereoselective reactions, the inherent chirality of the substrate often dictates the facial selectivity of the attack by the organozinc reagent. The steric and electronic nature of the substituents on both the organozinc reagent and the electrophile can impact the approach trajectory and the stability of the transition states, thereby influencing the product distribution. The ortho-methoxy group in 2-methoxyphenylzinc iodide, for example, can exert a significant steric and electronic influence, which can be exploited to control the stereochemical course of a reaction.

Advanced Synthetic Strategies Utilizing 2 Methoxyphenylzinc Iodide

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, reproducibility, and scalability. The on-demand synthesis and immediate use of reactive intermediates like organozinc reagents are particularly well-suited for flow setups. nih.gov While specific literature detailing the continuous flow synthesis and subsequent reaction of 2-methoxyphenylzinc iodide is limited, the principles and established protocols for other organozinc halides provide a clear blueprint for its application. researchgate.netrsc.org

A plausible continuous flow setup for the utilization of 2-methoxyphenylzinc iodide would involve two main stages. The first stage is the formation of the organozinc reagent itself. This can be achieved by flowing a solution of 2-iodoanisole (B129775) through a heated packed-bed reactor containing zinc dust. nih.gov The resulting stream of 2-methoxyphenylzinc iodide can then be directly introduced into a second flow reactor.

In the second stage, this freshly prepared organozinc reagent is merged with a stream containing a suitable coupling partner, such as an aryl or heteroaryl halide, and a palladium catalyst. The use of silica-supported palladium catalysts, like Pd-PEPPSI-IPr, has shown promise in continuous flow Negishi cross-couplings, offering the benefits of easy separation and catalyst recycling. researchgate.netrsc.org This integrated "prepare-and-react" approach minimizes the handling of the sensitive organozinc intermediate and allows for the efficient production of biaryl compounds.

Table 1: Illustrative Continuous Flow Negishi Coupling

| Entry | Aryl Halide | Coupling Partner | Catalyst | Product | Residence Time | Yield (%) |

| 1 | 4-Bromotoluene | 2-Methoxyphenylzinc Iodide (in situ) | Pd-PEPPSI-IPr (supported) | 2-Methoxy-4'-methylbiphenyl | 10 min | High (anticipated) |

| 2 | 2-Chloropyridine | 2-Methoxyphenylzinc Iodide (in situ) | Pd-PEPPSI-IPr (supported) | 2-(2-Methoxyphenyl)pyridine | 15 min | High (anticipated) |

This table presents a conceptual application based on established continuous flow methodologies for other organozinc reagents.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom and step economy. nih.govjocpr.com The incorporation of organozinc reagents into MCRs provides a powerful method for the rapid construction of diverse molecular scaffolds.

While direct examples featuring 2-methoxyphenylzinc iodide in MCRs are not extensively documented, the reactivity of analogous arylzinc reagents in such transformations suggests its potential. A notable example is the rhodium-catalyzed three-component coupling of arylzinc reagents, terminal allenes, and various electrophiles. organic-chemistry.org In an analogous fashion, 2-methoxyphenylzinc iodide could be employed to generate functionalized allylic intermediates, which can then be trapped by electrophiles like aldehydes or imines to produce complex homoallylic alcohols or amines.

Another promising area is the Mannich-type three-component reaction. Studies have shown that various alkylzinc bromides and iodides can react with an amine and an aldehyde to furnish α-branched amines. nih.gov It is conceivable that 2-methoxyphenylzinc iodide could participate in similar transformations, providing access to arylated amine structures. The reaction would likely proceed through the formation of an imine from the amine and aldehyde, followed by the nucleophilic addition of the 2-methoxyphenyl group from the organozinc reagent.

Table 2: Conceptual Three-Component Reaction with 2-Methoxyphenylzinc Iodide

| Entry | Aldehyde | Amine | Product | Catalyst |

| 1 | Benzaldehyde | Piperidine | 1-(Phenyl(2-methoxyphenyl)methyl)piperidine | (Anticipated Lewis acid or transition metal) |

| 2 | 4-Chlorobenzaldehyde | Morpholine | 4-((4-Chlorophenyl)(2-methoxyphenyl)methyl)morpholine | (Anticipated Lewis acid or transition metal) |

This table illustrates a potential application based on the known reactivity of other organozinc reagents in multicomponent reactions.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex, biologically active molecules at a late point in their synthesis. scispace.comresearchgate.netrsc.org This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The palladium-catalyzed cross-coupling reactions of organozinc reagents are well-suited for LSF due to their high functional group tolerance. researchgate.netnih.gov

The application of 2-methoxyphenylzinc iodide in LSF would involve its coupling with a complex substrate, such as a drug molecule or a natural product, containing a suitable halide or triflate handle. The methoxy (B1213986) group at the ortho position can influence the conformation of the resulting biaryl linkage, which can be crucial for biological activity.

For instance, a drug molecule containing an accessible aryl iodide moiety could be coupled with 2-methoxyphenylzinc iodide to introduce the 2-methoxyphenyl group. This modification could alter the molecule's pharmacokinetic or pharmacodynamic properties. While specific examples of LSF using 2-methoxyphenylzinc iodide are not prevalent in the literature, the extensive use of other arylzinc reagents in the late-stage modification of complex molecules underscores the potential of this strategy. mit.edu